molecular formula C28H40LiN7O17P3S B1284317 Benzoyl coenzyme A lithium salt CAS No. 102185-37-5

Benzoyl coenzyme A lithium salt

Cat. No.: B1284317
CAS No.: 102185-37-5
M. Wt: 878.6 g/mol
InChI Key: MZTZMXZFJIIHOT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzoyl coenzyme A lithium salt, also known as Benzoyl CoA, primarily targets the CoA-dependent epoxide pathway . It is synthesized from benzoate in the presence of the enzyme benzoate-CoA ligase . It is a substrate of benzoyl-CoA reductase (BoxA) and a starter substrate for type-III polyketide synthase . It also acts as a substrate for plant enzymes biphenyl synthase (BIS) and benzophenone synthase (BPS) .

Mode of Action

Benzoyl CoA interacts with its targets to initiate a series of biochemical reactions. It is converted to 2,3-epoxybenzoyl-CoA , a step catalyzed by benzoyl-CoA reductase (BoxA) and benzoyl-CoA oxygenase (BoxB) . This conversion is a critical step in the CoA-dependent epoxide pathway .

Biochemical Pathways

The affected pathway is the CoA-dependent epoxide pathway . The conversion of Benzoyl CoA to 2,3-epoxybenzoyl-CoA leads to the breakdown of benzoyl-CoA, which is subsequently oxidized . This pathway is crucial for the metabolism of benzoate .

Pharmacokinetics

It is known that benzoyl coa is an intermediate in the coa-dependent epoxide pathway, indicating that it is metabolized in this pathway .

Result of Action

The result of Benzoyl CoA’s action is the production of 2,3-epoxybenzoyl-CoA . This compound is a critical intermediate in the CoA-dependent epoxide pathway, leading to the breakdown and subsequent oxidation of benzoyl-CoA .

Action Environment

It is known that the enzyme benzoate-coa ligase, which is involved in the synthesis of benzoyl coa, is present in certain bacteria such asComamonas testosteroni . This suggests that the action of Benzoyl CoA may be influenced by the presence of specific microorganisms in the environment.

Biochemical Analysis

Biochemical Properties

Benzoyl coenzyme A lithium salt is a substrate for several enzymes, including benzoyl-CoA reductase and benzoyl-CoA oxygenase . These enzymes catalyze the conversion of this compound to 2,3-epoxybenzoyl-CoA. Additionally, it acts as a substrate for plant enzymes such as biphenyl synthase and benzophenone synthase . The interactions between this compound and these enzymes are essential for the synthesis of various biochemical compounds and the regulation of metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the gentisate pathway in the bacteria Comamonas testosteroni, acting as an effector . This compound’s impact on cell function is significant, as it can alter the expression of genes involved in metabolic processes and influence the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. It serves as a substrate for benzoyl-CoA reductase, which catalyzes the reduction of this compound to 2,3-epoxybenzoyl-CoA . This reaction is crucial for the epoxide pathway, which is involved in the metabolism of aromatic compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have lasting impacts on cellular metabolism and gene expression, depending on its stability and the conditions under which it is studied .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the CoA-dependent epoxide pathway and the gentisate pathway . It interacts with enzymes such as benzoyl-CoA reductase and benzoyl-CoA oxygenase, which catalyze its conversion to 2,3-epoxybenzoyl-CoA. These interactions are essential for the regulation of metabolic flux and the synthesis of various biochemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl coenzyme A lithium salt is synthesized from benzoate through the action of benzoate-coenzyme A ligase . The reaction involves the activation of benzoate by coenzyme A, forming benzoyl coenzyme A, which is then converted to its lithium salt form. The reaction conditions typically involve the use of a suitable solvent, such as water or buffer solutions, and the presence of the enzyme benzoate-coenzyme A ligase.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis. The process includes the fermentation of microorganisms that express benzoate-coenzyme A ligase, followed by the extraction and purification of the compound. The final product is obtained by converting benzoyl coenzyme A to its lithium salt form through the addition of lithium ions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

InChI

InChI=1S/C28H40N7O17P3S.Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTZMXZFJIIHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40LiN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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